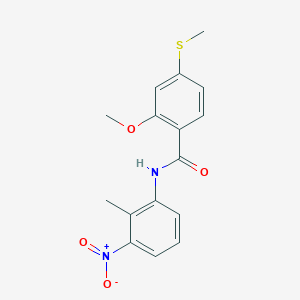![molecular formula C14H12N2O3S B5728850 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5728850.png)
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FTY720 or fingolimod and is a sphingosine-1-phosphate receptor modulator.
Mécanisme D'action
The mechanism of action of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol involves its interaction with sphingosine-1-phosphate (S1P) receptors. This compound acts as a functional antagonist of S1P receptors, preventing the egress of lymphocytes from lymphoid tissues. This results in the sequestration of lymphocytes in lymphoid tissues, reducing their circulation in the blood and their migration to the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol are related to its modulation of the immune system. This compound reduces the number of circulating lymphocytes, particularly T cells, and inhibits their migration to the central nervous system. This results in a reduction of inflammation and damage to the myelin sheath of nerve cells, which is the hallmark of MS.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol for lab experiments is its well-established mechanism of action and its FDA-approved status. This makes it a reliable tool for studying the immune system and its role in MS. However, one of the limitations of this compound is its potential side effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol. One area of research is the identification of new S1P receptor modulators with improved efficacy and reduced side effects. Another area of research is the investigation of the role of the immune system in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the development of new drug delivery systems for 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol may improve its bioavailability and reduce its potential side effects.
Méthodes De Synthèse
The synthesis of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol involves a series of chemical reactions. The starting material is 2-amino-2-methyl-1-propanol, which is reacted with 4-chloro-3-nitrobenzoic acid to form 4-chloro-3-nitrobenzyl alcohol. This intermediate is then reacted with 2-furylcarbonyl chloride to form 2-(2-furyl)ethyl 4-chloro-3-nitrobenzyl ether. The final step involves the reaction of this intermediate with thiosemicarbazide to form 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol.
Applications De Recherche Scientifique
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the treatment of multiple sclerosis (MS). Fingolimod is an FDA-approved drug for the treatment of relapsing-remitting MS. This drug works by modulating the immune system, reducing the inflammation that damages the myelin sheath of nerve cells.
Propriétés
IUPAC Name |
4-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]benzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-12-4-3-9(6-13(12)18)11-8-20-14(16-11)15-7-10-2-1-5-19-10/h1-6,8,17-18H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJLNDXBOYWHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=CS2)C3=CC(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,2-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5728791.png)
![isopropyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5728796.png)
![11,12,13,14-tetrahydro-10H-cyclohepta[4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5728808.png)
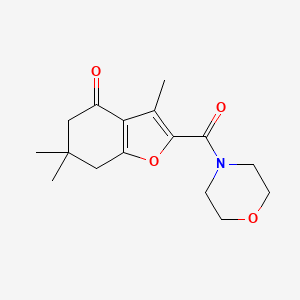
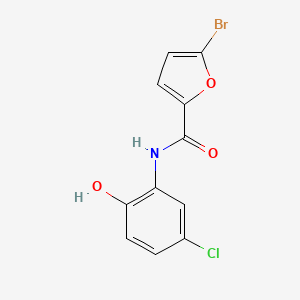
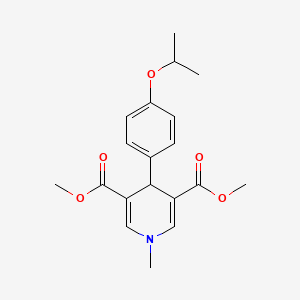

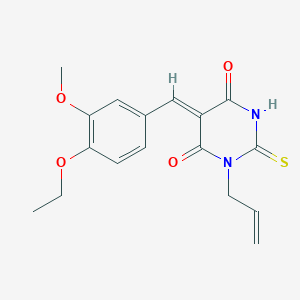
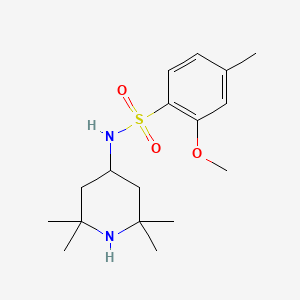
![N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5728865.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5728871.png)

